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molecular formula C16H13N3 B8437224 2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine

2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine

Cat. No. B8437224
M. Wt: 247.29 g/mol
InChI Key: PPJDGNATUBQBAY-UHFFFAOYSA-N
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Patent
US03956297

Procedure details

in a 250-ml., three-neck flask fitted with a condenser, is heated to reflux 6.25 g. of 5,10-dihydro-11H-dibenzo-[b,e][1,4]diazepine-11-thione (30.0 mmol.) and 10.8 g. of aminopropionaldehyde dimethyl acetal (90.0 mmol.) in 60 ml. of n-butanol, during 2 hours. An additional 60 ml. of n-butanol is added and the mixture is refluxed overnight (22 hours). At this point, 60 ml. of n-butanol is distilled from the reaction mixture and refluxing is maintained for an additional 18 hours. On cooling, 2.0 g. of crude starting material is obtained. This is added to the reaction mixture along with an additional 5.4 g. of aminopropionaldehyde acetal (40.0 mmol.) and heating is maintained over a weekend (65 hours). On cooling and removal of the solvent in vacuo, 10 g. of brown oil is obtained. The oil is dissolved in 80 ml. of concentrated sulfuric acid and stirred at room temperature under nitrogen for 10 hours. The reaction mixture is then poured into ice and carefully neutralized with 50% aqueous sodium hydroxide solution. The basic aqueous solution is extracted thoroughly with chloroform. The combined chloroform extracts are washed with brine, dried over anhydrous potassium carbonate and concentrated in vacuo. The resulting oil is taken up in ethyl acetate, treated with activated charcoal and filtered. On concentrating and cooling the filtered solution, 3.2 g. of 2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine is obtained in 2 crops (yield 40%) of melting point 232°-236° C.
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
90 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
aminopropionaldehyde acetal
Quantity
40 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[C:10](=S)[NH:9][C:8]3[CH:13]=[CH:14][CH:15]=[CH:16][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.CO[CH:19](OC)[CH:20]([NH2:22])[CH3:21].S(=O)(=O)(O)O.[OH-].[Na+]>C(O)CCC>[CH3:21][C:20]1[N:22]=[C:10]2[C:11]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[NH:6][C:7]3[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=3[N:9]2[CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
C1=CC=CC=2NC3=C(NC(C21)=S)C=CC=C3
Step Two
Name
Quantity
90 mmol
Type
reactant
Smiles
COC(C(C)N)OC
Step Three
Name
aminopropionaldehyde acetal
Quantity
40 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, three-neck flask fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 6.25 g
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed overnight (22 hours)
Duration
22 h
DISTILLATION
Type
DISTILLATION
Details
of n-butanol is distilled from the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for an additional 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
This is added to the reaction mixture along with an additional 5.4 g
TEMPERATURE
Type
TEMPERATURE
Details
is maintained over a weekend (65 hours)
Duration
65 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
removal of the solvent in vacuo, 10 g
CUSTOM
Type
CUSTOM
Details
of brown oil is obtained
DISSOLUTION
Type
DISSOLUTION
Details
The oil is dissolved in 80 ml
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into ice
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous solution is extracted thoroughly with chloroform
WASH
Type
WASH
Details
The combined chloroform extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
On concentrating
TEMPERATURE
Type
TEMPERATURE
Details
cooling the filtered solution, 3.2 g

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C3=C(NC4=C2C=CC=C4)C=CC=C3)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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